molecular formula C29H22N2O4S B15027510 N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)benzamide

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)benzamide

Cat. No.: B15027510
M. Wt: 494.6 g/mol
InChI Key: SVIINZLGTOBUQH-UHFFFAOYSA-N
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Description

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)benzamide is a complex organic compound with the molecular formula C29H22N2O4S. This compound is characterized by its unique structure, which includes a benzothiazinone core, benzoyl, and benzyl groups. It has a significant molecular mass of 494.561 Da .

Preparation Methods

The synthesis of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)benzamide involves multiple steps, typically starting with the preparation of the benzothiazinone core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, including its interactions with biological targets. Industrial applications could involve its use in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)benzamide can be compared with other similar compounds, such as N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2,2-dimethylpropanamide. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C29H22N2O4S

Molecular Weight

494.6 g/mol

IUPAC Name

N-(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)benzamide

InChI

InChI=1S/C29H22N2O4S/c32-28(22-14-6-2-7-15-22)27-26(30-29(33)23-16-8-3-9-17-23)24-18-10-11-19-25(24)36(34,35)31(27)20-21-12-4-1-5-13-21/h1-19H,20H2,(H,30,33)

InChI Key

SVIINZLGTOBUQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C3S2(=O)=O)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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